Cas no 2418680-02-9 (2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid)

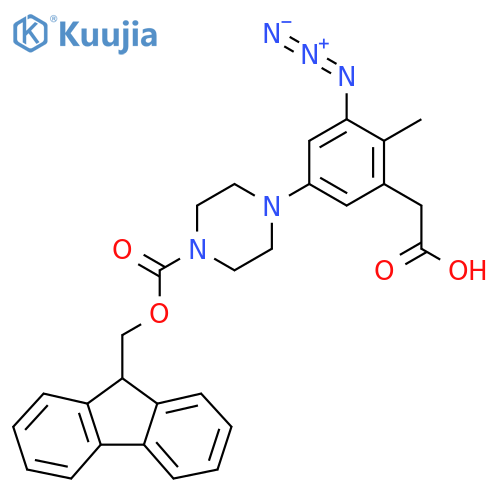

2418680-02-9 structure

商品名:2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid

2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2418680-02-9

- EN300-26629491

- 2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid

- 2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid

-

- インチ: 1S/C28H27N5O4/c1-18-19(15-27(34)35)14-20(16-26(18)30-31-29)32-10-12-33(13-11-32)28(36)37-17-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-9,14,16,25H,10-13,15,17H2,1H3,(H,34,35)

- InChIKey: CYSUQHOPLVTTBI-UHFFFAOYSA-N

- ほほえんだ: O(C(N1CCN(C2C=C(C(C)=C(CC(=O)O)C=2)N=[N+]=[N-])CC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 497.20630436g/mol

- どういたいしつりょう: 497.20630436g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 37

- 回転可能化学結合数: 7

- 複雑さ: 849

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.4Ų

- 疎水性パラメータ計算基準値(XlogP): 5.6

2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26629491-0.5g |

2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |

2418680-02-9 | 95.0% | 0.5g |

$959.0 | 2025-03-20 | |

| Enamine | EN300-26629491-1g |

2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |

2418680-02-9 | 1g |

$999.0 | 2023-09-12 | ||

| Enamine | EN300-26629491-1.0g |

2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |

2418680-02-9 | 95.0% | 1.0g |

$999.0 | 2025-03-20 | |

| Enamine | EN300-26629491-5.0g |

2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |

2418680-02-9 | 95.0% | 5.0g |

$2900.0 | 2025-03-20 | |

| Enamine | EN300-26629491-0.05g |

2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |

2418680-02-9 | 95.0% | 0.05g |

$839.0 | 2025-03-20 | |

| Enamine | EN300-26629491-10g |

2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |

2418680-02-9 | 10g |

$4299.0 | 2023-09-12 | ||

| Enamine | EN300-26629491-0.1g |

2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |

2418680-02-9 | 95.0% | 0.1g |

$879.0 | 2025-03-20 | |

| Enamine | EN300-26629491-2.5g |

2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |

2418680-02-9 | 95.0% | 2.5g |

$1959.0 | 2025-03-20 | |

| Enamine | EN300-26629491-0.25g |

2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |

2418680-02-9 | 95.0% | 0.25g |

$920.0 | 2025-03-20 | |

| Enamine | EN300-26629491-5g |

2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |

2418680-02-9 | 5g |

$2900.0 | 2023-09-12 |

2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

2418680-02-9 (2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid) 関連製品

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量